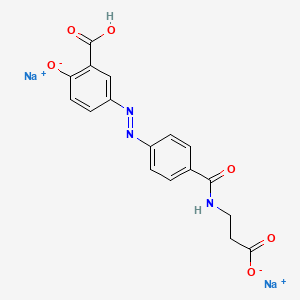
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid
Vue d'ensemble
Description
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is an organic compound with the molecular formula C16H14BNO4S and a molecular weight of 327.2 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthalen-1-ylsulfamoyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of naphthalene-1-amine with chlorosulfonic acid to form naphthalen-1-ylsulfamoyl chloride.
Coupling Reaction: The naphthalen-1-ylsulfamoyl chloride is then reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions to yield this compound.
Analyse Des Réactions Chimiques
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form new carbon-carbon bonds.
Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and water. Major products formed from these reactions include substituted phenylboronic acids and phenols.
Applications De Recherche Scientifique
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid involves its interaction with molecular targets that contain hydroxyl or amino groups. The boronic acid group can form reversible covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding .
Comparaison Avec Des Composés Similaires
4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the naphthalen-1-ylsulfamoyl group, making it less specific in its interactions.
4-(N-Phenylsulfamoyl)phenylboronic Acid: Similar structure but with a phenyl group instead of a naphthalen-1-yl group, leading to different binding affinities and specificities.
This compound Esters: These esters have modified reactivity and solubility properties compared to the parent compound.
The uniqueness of this compound lies in its specific structural features, which confer unique binding properties and reactivity, making it a valuable tool in research applications.
Propriétés
IUPAC Name |
[4-(naphthalen-1-ylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BNO4S/c19-17(20)13-8-10-14(11-9-13)23(21,22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSWRGMRNZXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656994 | |
| Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-95-5 | |
| Record name | B-[4-[(1-Naphthalenylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


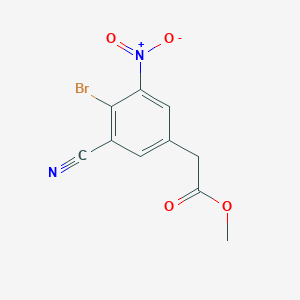
![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)

![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
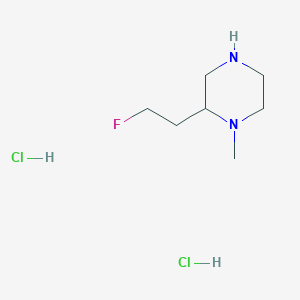

![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)
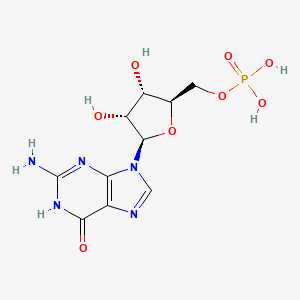
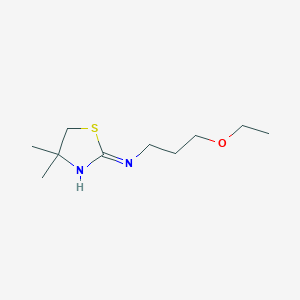
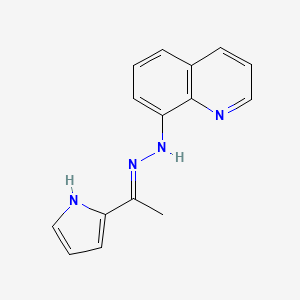
![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)
